3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Catalog No.
S688723
CAS No.
117860-55-6
M.F
C7H8N2O4
M. Wt
184.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxy...

CAS Number

117860-55-6

Product Name

3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

IUPAC Name

5-methoxycarbonyl-2-methylpyrazole-3-carboxylic acid

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C7H8N2O4/c1-9-5(6(10)11)3-4(8-9)7(12)13-2/h3H,1-2H3,(H,10,11)

InChI Key

JXXJEKYENYTLSX-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C(=O)OC)C(=O)O

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C(=O)O
  • Chemical Reference and Availability

    The compound can be identified by its PubChem CID number 12998975 [National Institutes of Health, National Center for Biotechnology Information (.gov) PubChem [PUBCHEM] database](). Suppliers of the chemical can be found through commercial databases but literature detailing its use in research is scarce.

  • Structural Similarity

    In the absence of specific research on 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, scientists might explore its potential applications based on its structural similarity to other pyrazole derivatives. Pyrazoles are a class of five-membered heterocyclic rings containing nitrogen atoms. Some pyrazole derivatives possess various biological activities and are being investigated for their potential as therapeutic agents Journal of Medicinal Chemistry. 2011 Sep 8; 54(17): 5868-88. doi: 10.1021/jm200332v. Epub 2011 Aug 3. PMID: 21810040: .

3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its unique pyrazole structure, which includes a methoxycarbonyl group at the 3-position and a carboxylic acid at the 5-position. The molecular formula for this compound is C6H8N2O4C_6H_8N_2O_4, and it has a molecular weight of approximately 172.14 g/mol. This compound is part of the broader family of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

The reactions involving 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid primarily include esterification and amidation. For instance, the carboxylic acid group can react with alcohols to form esters, or with amines to form amides. Additionally, this compound can undergo nucleophilic substitution reactions due to the presence of the methoxycarbonyl group, facilitating further functionalization.

Research has indicated that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, compounds similar to 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid have shown potential in inhibiting certain enzymes and modulating biological pathways relevant to various diseases . The unique structural features contribute to their selective activity against specific biological targets.

The synthesis of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several methods:

  • Condensation Reactions: Starting from readily available pyrazole derivatives, condensation with appropriate carboxylic acid derivatives can yield the target compound.
  • Hydrolysis: The methoxycarbonyl group can be introduced via esterification followed by hydrolysis to yield the carboxylic acid functionality.
  • Multistep Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies and functional group transformations to build the desired structure .

3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: As a precursor in the synthesis of bioactive compounds.
  • Agriculture: Potential use as an insecticide or herbicide due to its biological activity.
  • Material Science: In the development of polymers or as intermediates in organic synthesis.

Studies focusing on the interactions of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid with biological macromolecules have revealed insights into its mechanism of action. For instance, binding studies with enzymes have shown that this compound can inhibit specific pathways involved in inflammation and cancer progression . Such interactions are crucial for understanding its therapeutic potential and guiding further drug development efforts.

3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid shares structural similarities with other pyrazole derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaSimilarity
1,3-Dimethyl-1H-pyrazole-5-carboxylic acidC6H8N2O2C_6H_8N_2O_20.97
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acidC9H12N2O2C_9H_{12}N_2O_20.93
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acidC8H10N2O2C_8H_{10}N_2O_20.93
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acidC9H12N2O2C_9H_{12}N_2O_20.91
1-Ethyl-1H-pyrazole-5-carboxylic acidC7H10N2O2C_7H_{10}N_2O_20.91

Uniqueness

The uniqueness of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid lies in its specific functional groups that enhance its solubility and reactivity compared to other similar compounds. Its methoxycarbonyl group not only influences its chemical reactivity but also impacts its biological interactions, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Dates

Modify: 2023-08-15

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